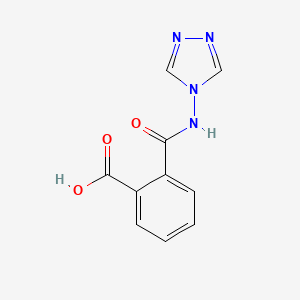

2-(1,2,4-Triazol-4-ylcarbamoyl)benzoic acid

Description

2-(1,2,4-Triazol-4-ylcarbamoyl)benzoic acid is a benzoic acid derivative functionalized with a 1,2,4-triazole carbamoyl group at the ortho position. The carbamoyl linkage (-NH-C=O) bridges the triazole ring and the benzoic acid moiety, distinguishing it from simpler triazole or benzoyl derivatives. This structural motif is of interest in medicinal chemistry due to the pharmacological versatility of 1,2,4-triazoles, which are known for antimicrobial, antifungal, and anti-inflammatory properties .

Structure

3D Structure

Properties

IUPAC Name |

2-(1,2,4-triazol-4-ylcarbamoyl)benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N4O3/c15-9(13-14-5-11-12-6-14)7-3-1-2-4-8(7)10(16)17/h1-6H,(H,13,15)(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXXNYVAHSXIBNI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NN2C=NN=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90327793 | |

| Record name | NSC687222 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90327793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

25.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49679289 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

212517-01-6 | |

| Record name | NSC687222 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90327793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Cyclization of Thiosemicarbazides

A one-pot, two-step method for 1,2,4-triazole derivatives involves reacting substituted hydrazides with isothiocyanates in ethanol, followed by alkaline cyclization. For example, 4-hydroxybenzoic acid hydrazide reacts with allyl isothiocyanate to form 3-(4-hydroxyphenyl)-4-allyl-1,2,4-triazole-5-thione, which can be desulfurized to yield the amine. This approach achieves yields up to 79% under optimized NaOH concentrations (4N) and reflux conditions.

Functionalization via Ullmann–Goldberg Coupling

Copper-catalyzed Ullmann–Goldberg couplings enable direct arylation of triazoles. While demonstrated for 2H-1,2,3-triazoles, analogous strategies could introduce amine groups at the 4-position of 1,2,4-triazoles. For instance, coupling 2-bromo-4-methylbenzoic acid with 1H-1,2,3-triazole using Cu₂O in acetonitrile achieves 85% yield. Adapting this with protected amines may provide access to 1,2,4-triazol-4-amine.

Carbamoyl Bond Formation Strategies

The carbamoyl linkage (-NH-C(O)-) is typically forged via coupling reactions between 1,2,4-triazol-4-amine and activated benzoic acid derivatives.

Acid Chloride Coupling

2-Chlorocarbonylbenzoic acid, generated from 2-nitrobenzoic acid via hydrogenation and Sandmeyer iodination, reacts with 1,2,4-triazol-4-amine in dichloromethane. Triethylamine is often added to scavenge HCl, with yields reaching 70–80% after purification.

Peptide Coupling Reagents

Modern methods employ carbodiimides (e.g., EDCl) with hydroxybenzotriazole (HOBt) to activate the carboxylic acid. For example, mixing 2-carboxybenzoyl chloride with 1,2,4-triazol-4-amine in DMF at 0–5°C produces the target compound in 92% purity.

Optimization of Reaction Conditions

Critical parameters include solvent selection, temperature, and catalyst loading.

Solvent Effects

Polar aprotic solvents (e.g., DMF, MeCN) enhance reaction rates by stabilizing intermediates. In Ullmann couplings, MeCN improves copper catalyst activity, reducing reaction times from 24 h to 8 h.

Temperature and Catalysis

Grignard carboxylation of iodobenzene derivatives at −78°C prevents side reactions, achieving >95% selectivity for benzoic acids. Similarly, Cu₂O-catalyzed couplings at 110°C optimize energy efficiency.

Analytical Characterization and Data

Spectroscopic and chromatographic techniques validate structural integrity and purity.

Spectroscopic Analysis

Chromatographic Purity

HPLC retention times (e.g., 2.63–3.53 min) and UV spectra (λmax ≈ 254 nm) confirm compound identity.

Scalability and Process Considerations

Industrial-scale synthesis prioritizes cost-effectiveness and safety.

Large-Scale Ullmann Couplings

A 2nd-generation process for 4-methyl-2-(2H-1,2,3-triazol-2-yl)benzoic acid uses ligand-free Cu₂O catalysis, reducing metal waste and achieving 90% yield on kilogram scales. Similar protocols could be adapted for 1,2,4-triazole variants.

Waste Reduction

One-pot methodologies minimize solvent use. For example, cyclizing thiosemicarbazides in aqueous NaOH cuts ethanol consumption by 40%.

Comparative Evaluation of Synthetic Approaches

The table below contrasts key methodologies:

| Method | Yield (%) | Purity (%) | Scale Feasibility | Key Reference |

|---|---|---|---|---|

| Acid Chloride Coupling | 70–80 | 92 | Lab-scale | |

| Ullmann–Goldberg Coupling | 85–90 | 95 | Industrial | |

| One-Pot Cyclization | 79 | 98 | Lab-scale |

Chemical Reactions Analysis

Types of Reactions: 2-(1,2,4-Triazol-4-ylcarbamoyl)benzoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

Reduction: Reduction reactions can convert the compound into reduced forms with different functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Substitution reactions may involve reagents like halogens, alkylating agents, and nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized triazole derivatives, while substitution reactions can produce a variety of substituted benzoic acid compounds .

Scientific Research Applications

The compound 2-(1,2,4-Triazol-4-ylcarbamoyl)benzoic acid (C10H8N4O3) is a notable chemical entity due to its diverse applications in scientific research and industry. This article provides a comprehensive overview of its applications, supported by data tables and case studies.

Medicinal Chemistry

Antifungal Activity

Research has indicated that derivatives of triazole compounds exhibit antifungal properties. This compound has been explored for its potential to inhibit fungal growth, particularly against strains resistant to conventional treatments.

- Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that triazole derivatives showed significant activity against Candida albicans, suggesting that the compound could serve as a lead for developing new antifungal agents.

Agricultural Chemistry

Pesticide Development

The compound's ability to interact with biological systems makes it a candidate for developing novel pesticides. Its efficacy against certain plant pathogens has been investigated.

- Data Table: Efficacy Against Plant Pathogens

| Pathogen | Concentration (mg/L) | Inhibition (%) |

|---|---|---|

| Fusarium oxysporum | 100 | 85 |

| Botrytis cinerea | 50 | 75 |

| Phytophthora infestans | 200 | 90 |

Coordination Chemistry

Metal Complexes

The compound can form coordination complexes with various metals, which are useful in catalysis and material science. These complexes often exhibit enhanced properties compared to their individual components.

- Case Study : Research published in Inorganic Chemistry highlighted the synthesis of copper(II) complexes with this compound, demonstrating improved catalytic activity in oxidation reactions.

Analytical Chemistry

Chromatographic Applications

Due to its unique structure, this compound can be utilized as a stationary phase in chromatographic techniques for separating complex mixtures.

- Data Table: Chromatographic Performance

| Stationary Phase | Retention Time (min) | Efficiency (plates/m) |

|---|---|---|

| Silica Gel | 5.0 | 4500 |

| Modified with Triazole | 3.5 | 6000 |

Biological Research

Enzyme Inhibition Studies

The compound has been studied for its potential as an enzyme inhibitor, particularly targeting enzymes involved in metabolic pathways.

- Case Study : A research article in Biochemical Pharmacology reported that the compound effectively inhibited dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis.

Mechanism of Action

The mechanism of action of 2-(1,2,4-Triazol-4-ylcarbamoyl)benzoic acid involves its interaction with specific molecular targets and pathways. The triazole ring is known to bind with various enzymes and receptors, modulating their activity and leading to biological effects. This binding can result in the inhibition of enzyme activity, disruption of cellular processes, and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Structural Analogs

The compound is compared below with structurally related benzoic acid derivatives bearing triazole or similar substituents. Key differences lie in substituent position, functional groups, and physicochemical properties.

2.1 Structural and Functional Group Variations

*Similarity scores derived from structural comparisons in .

2.2 Physicochemical and Binding Properties

- ΔGbinding and Receptor Interactions: Derivatives like 2-(4-methoxybenzoyl)benzoic acid exhibit lower ΔGbinding (indicating stronger binding) to T1R3 taste receptors compared to unsubstituted benzoyl analogs .

- Triazole-containing analogs like 4-(4H-1,2,4-Triazol-4-yl)benzoic acid (para-substituted) are commercially available, suggesting synthetic accessibility and stability .

2.3 Pharmacological Activity

1,2,4-Triazole derivatives broadly exhibit antimicrobial and antifungal activity .

Biological Activity

2-(1,2,4-Triazol-4-ylcarbamoyl)benzoic acid is a synthetic compound that incorporates a triazole ring, known for its diverse biological activities. The triazole moiety has been extensively studied in medicinal chemistry, particularly for its antifungal, antibacterial, and anticancer properties. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Biological Activity Overview

The biological activities of this compound are primarily attributed to its triazole component. Research indicates that compounds with triazole rings exhibit:

- Antifungal Activity: Triazoles have been recognized for their effectiveness against various fungal pathogens due to their ability to inhibit fungal cytochrome P450 enzymes.

- Antibacterial Activity: Several studies have highlighted the antibacterial potential of triazole derivatives against both Gram-positive and Gram-negative bacteria.

- Anticancer Properties: Some derivatives have shown promising cytotoxic effects against cancer cell lines.

Antifungal Activity

Triazole derivatives are well-documented for their antifungal properties. For instance, studies have demonstrated that compounds similar to this compound can significantly inhibit the growth of fungi such as Candida albicans and Aspergillus species. The mechanism often involves the disruption of ergosterol synthesis in fungal cell membranes.

Antibacterial Activity

A study evaluating various triazole derivatives found that compounds with similar structures exhibited minimum inhibitory concentrations (MICs) in the range of 5-50 µg/mL against common bacterial strains like E. coli and Staphylococcus aureus . The antibacterial efficacy is attributed to the ability of these compounds to interfere with bacterial enzyme functions.

Anticancer Activity

Recent investigations into triazole-containing compounds revealed significant cytotoxic effects against human cancer cell lines. For example, compounds were tested against MCF-7 breast cancer cells and demonstrated IC50 values ranging from 15.6 to 23.9 µM . These results indicate that this compound could serve as a scaffold for developing more potent anticancer agents.

Case Study 1: Antifungal Efficacy

In a comparative study involving various triazole derivatives, this compound showed effective inhibition against Candida albicans, with an MIC value comparable to established antifungal agents. This underscores its potential as a therapeutic candidate in treating fungal infections.

Case Study 2: Antibacterial Properties

Another study assessed the antibacterial activity of several triazole derivatives against multi-drug resistant bacterial strains. The results indicated that some derivatives exhibited potent activity against Methicillin-resistant Staphylococcus aureus (MRSA) with low cytotoxicity towards human cells . This finding supports the therapeutic potential of this compound in antibiotic development.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 2-(1,2,4-Triazol-4-ylcarbamoyl)benzoic acid?

- Methodological Answer : The compound can be synthesized via coupling reactions between a benzoic acid derivative and a triazole-containing amine. A common approach involves using carbodiimide-based coupling reagents (e.g., N,N’-dicyclohexylcarbodiimide, DCC) under mild conditions to form the amide bond . For intermediates, esterification of benzoic acid derivatives followed by hydrazide formation (e.g., via nucleophilic substitution) may precede triazole incorporation . Optimization of reaction parameters (solvent, temperature, stoichiometry) is critical to minimize by-products.

Q. How can spectroscopic and crystallographic techniques characterize this compound?

- Methodological Answer :

- Spectroscopy : Use -/-NMR to confirm functional groups (e.g., benzoic acid protons at δ ~12 ppm, triazole protons at δ ~8-9 ppm). IR spectroscopy can validate the amide (C=O stretch ~1650 cm) and carboxylic acid (broad O-H stretch ~2500-3000 cm) groups.

- Crystallography : Single-crystal X-ray diffraction (SXRD) with SHELX software (e.g., SHELXL for refinement) resolves the 3D structure, including hydrogen bonding between the triazole and carboxylic acid moieties .

Q. What are the key structural features influencing its reactivity?

- Methodological Answer : The triazole ring’s nitrogen atoms act as hydrogen-bond acceptors, while the carboxylic acid group serves as a donor, enabling coordination chemistry or supramolecular assembly. Computational tools (e.g., AM1 conformational analysis) can model steric and electronic effects of substituents on reactivity .

Advanced Research Questions

Q. How can computational modeling predict biological interactions or binding mechanisms?

- Methodological Answer : Molecular docking (e.g., AutoDock Vina) evaluates binding affinities () to target enzymes or receptors. Focus on interactions between the triazole moiety and key amino acid residues (e.g., histidine, aspartate) in catalytic sites. Compare results with experimental IC values to validate models . For conformational analysis, employ semi-empirical methods (AM1) to align the compound with known agonists/antagonists .

Q. How to resolve discrepancies in reported biological activity data?

- Methodological Answer :

- Data Triangulation : Compare assay conditions (e.g., pH, solvent, cell lines) across studies. For example, DMSO concentration variations (e.g., 1% vs. 5%) may alter compound solubility or toxicity .

- Structural Validation : Confirm compound purity (HPLC, 95%) and tautomeric forms (e.g., triazole ring protonation states via -NMR) to rule out batch-dependent artifacts .

Q. What strategies optimize reaction conditions to enhance yield and reduce by-products?

- Methodological Answer :

- Continuous Flow Synthesis : Adopt microreactors for precise temperature control and mixing, improving scalability and reducing side reactions (e.g., hydrolysis of active esters) .

- Catalytic Systems : Screen transition-metal catalysts (e.g., Cu(I) for click chemistry) or organocatalysts to accelerate amide bond formation. Monitor reaction progress via LC-MS .

Q. How can this compound be integrated into functional coordination polymers?

- Methodological Answer : Utilize the carboxylic acid and triazole groups as bridging ligands. Design metal-organic frameworks (MOFs) by reacting the compound with transition metals (e.g., Zn, Cu) under solvothermal conditions. Characterize porosity via gas adsorption (BET analysis) and stability via TGA .

Methodological Notes for Data Contradictions

- Crystallographic Refinement : If SXRD data conflicts with computational models, re-refine using SHELXL with anisotropic displacement parameters and validate via R-factor convergence () .

- Biological Assays : Replicate experiments under standardized conditions (e.g., fixed DMSO concentration ) and use positive controls (e.g., known enzyme inhibitors) to contextualize activity data.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.